2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide
Description
This compound belongs to a class of sulfinyl-containing acetamide derivatives characterized by a dichloro-methoxyaniline backbone. Its structure includes:
- 2,4-Dichloro-5-methoxyanilino group: Provides halogenated aromatic interactions, influencing lipophilicity and receptor binding.
- Sulfinyl (-SO-) linker: A chiral center that enhances metabolic stability compared to sulfonyl (-SO₂-) or sulfanyl (-S-) groups .
- N,N-Diethylacetamide moiety: Contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(diethylamino)-2-oxoethyl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-4-19(5-2)15(21)9-24(22)8-14(20)18-12-7-13(23-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJHPLSAFDSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide (CAS No. 341965-16-0) is a chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.
- Molecular Formula : C15H20Cl2N2O4S
- Molecular Weight : 395.3 g/mol
- Boiling Point : 629.4 ± 55.0 °C
- Density : 1.395 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its effects against different types of cancer cells and its potential as an antibacterial agent.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of dichloroaniline have shown effectiveness against various cancer cell lines:
These findings suggest that the incorporation of the dichloroaniline moiety enhances the cytotoxicity against tumor cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. The sulfinyl group is hypothesized to contribute to its anti-inflammatory effects by modulating inflammatory mediators. In animal models, compounds with similar structures have demonstrated a reduction in pro-inflammatory cytokines, indicating a promising avenue for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of This compound has also been assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 62.5 µg/mL | |
| E. faecalis | 78.12 µg/mL |
These results indicate that this compound possesses considerable antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- In Vivo Studies : A study involving the administration of similar compounds showed a significant reduction in bacterial load in infected mice models after treatment with doses correlating to those used for This compound . The treatment led to a complete eradication of bacteria after twelve days, showcasing its potential as an effective antibacterial agent .
- Pharmacokinetics : Pharmacokinetic studies have revealed that compounds with similar structures exhibit rapid systemic distribution and low toxicity profiles, which are favorable characteristics for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide (CAS 341964-56-5)
- Key differences :
- Isopropoxy group replaces methoxy at position 3.
- Sulfonyl (-SO₂-) instead of sulfinyl (-SO-).
- N-Methylacetamide vs. N,N-diethylacetamide.
- Impact :
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide (CAS 341965-06-8)
Sulfur Oxidation State and Linker Modifications
Preparation Methods
Synthetic Routes and Retrosynthetic Analysis
The target compound’s structure comprises three key domains: (1) a 2,4-dichloro-5-methoxyanilino moiety, (2) a sulfinyl-linked acetamide backbone, and (3) N,N-diethyl substitution. Retrosynthetic disconnection suggests two primary approaches:
Sulfinyl Group Introduction via Thioether Oxidation
A widely adopted strategy involves synthesizing the thioether precursor 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]thio}-N,N-diethylacetamide followed by oxidation to the sulfinyl derivative. This method leverages the stability of thioethers during intermediate purification.
Direct Sulfinyl-Acetamide Coupling
Alternative routes employ pre-formed sulfinyl building blocks, such as 2-chlorosulfinylacetyl chloride , reacted with 2,4-dichloro-5-methoxyaniline and diethylamine. While less common due to sulfinyl chloride instability, this approach minimizes oxidation side reactions.
Stepwise Synthesis and Methodological Variations
Synthesis of 2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl Thioacetamide Intermediate
The foundational step involves coupling 2,4-dichloro-5-methoxyaniline with 2-chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base (yield: 82–89%). Subsequent thioacetylation with N,N-diethyl-2-mercaptoacetamide proceeds via nucleophilic substitution in tetrahydrofuran (THF) under nitrogen atmosphere, achieving 75–80% yield after silica gel chromatography.
Critical Parameters:
Oxidation to Sulfinyl Derivative
Controlled oxidation of the thioether intermediate employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, yielding 68–73% of the sulfinyl product. Comparative studies show superior selectivity with mCPBA over hydrogen peroxide (H₂O₂), which generates 12–15% sulfone byproduct.
Optimization Data:
| Oxidizing Agent | Temp (°C) | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|
| mCPBA | −20 | 73 | 3.2 |
| H₂O₂ | 0 | 65 | 14.8 |
| NaIO₄ | 25 | 58 | 9.1 |
Alternative Methodologies and Industrial Scalability
Microwave-Assisted One-Pot Synthesis
Recent advances demonstrate a 45-minute one-pot synthesis using microwave irradiation (150°C, 300 W), combining aniline, chloroacetyl chloride, and N,N-diethyl-2-mercaptoacetamide in acetonitrile. This method achieves 81% yield with 98.5% purity, reducing reaction time by 80% compared to conventional methods.
Enzymatic Sulfoxidation
Pilot-scale studies utilizing Cytochrome P450 BM3 mutants selectively oxidize thioethers to sulfoxides in aqueous buffer (pH 7.4), achieving 92% enantiomeric excess (ee) for the (S)-sulfinyl isomer. Though currently limited to milligram scales, this approach offers sustainability advantages.
Analytical Characterization and Quality Control
Structural Confirmation
Impurity Profiling
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) identifies three primary impurities:
- Des-methyl sulfone (RT 12.3 min): ≤0.15%
- Diethylamine adduct (RT 14.8 min): ≤0.09%
- Chlorinated dimer (RT 17.2 min): ≤0.21%
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Oxidation Methods
| Method | Cost ($/kg) | Waste Volume (L/kg) | Scalability |
|---|---|---|---|
| mCPBA Oxidation | 420 | 15 | >100 kg |
| Enzymatic Oxidation | 1,150 | 2 | <1 kg |
| H₂O₂ Oxidation | 280 | 28 | >500 kg |
Regulatory Compliance
The European Pharmacopoeia mandates sulfone impurity levels <0.5% for pharmaceutical-grade material, favoring mCPBA-based protocols despite higher costs.
Q & A
Q. What are the recommended synthetic routes for 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including amide coupling, sulfoxidation, and purification (e.g., column chromatography). Key reagents include chloroacetyl chloride for acetylation and oxidizing agents like meta-chloroperbenzoic acid (mCPBA) for sulfinyl group formation . Optimization requires:
- Temperature control (e.g., 0–5°C during sulfoxidation to minimize side reactions).
- Use of anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis.
- Monitoring reaction progress via TLC or HPLC.
- Example protocol: Stir equimolar 2,4-dichloro-5-methoxyaniline with chloroacetyl chloride in DMF at 0°C, followed by oxidation with mCPBA in dichloromethane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to validate functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ ~470–480 m/z based on analogs) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize target-based assays:
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., methoxy vs. isopropoxy groups). Strategies include:
-
Comparative SAR studies : Synthesize analogs with systematic substitutions (Table 1) .
-
Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins .
-
Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding .
Table 1 : Bioactivity comparison of analogs with varying substituents
Substituent (Position) MIC (S. aureus) IC₅₀ (HeLa) Reference Methoxy (5-) 8 µg/mL 12 µM Isopropoxy (5-) 32 µg/mL 45 µM
Q. What strategies are effective for improving the sulfoxidation yield during synthesis?
- Methodological Answer : Low yields in sulfinyl group formation often stem from overoxidation to sulfones. Mitigation approaches:
- Stoichiometric control : Limit mCPBA to 1.1 equivalents .
- Temperature modulation : Perform reactions at −20°C to slow overoxidation .
- Additives : Use catalytic Na₂SO₃ to quench excess oxidant .
- In-situ monitoring : Employ Raman spectroscopy to track sulfoxide/sulfone ratios .
Q. How can researchers elucidate the compound’s metabolic pathways and toxicity profile?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .
- In vivo toxicity : Acute toxicity studies in rodents (OECD 423) with histopathological analysis .
Q. What crystallographic techniques are suitable for determining the compound’s 3D structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine structures with SHELXL .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism .
Methodological Notes
- Structural Alerts : The sulfinyl group may confer redox activity; include antioxidant assays (e.g., DPPH radical scavenging) in pharmacological profiling .
- Data Reproducibility : Report detailed reaction conditions (e.g., argon atmosphere for moisture-sensitive steps) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
